1-(2-fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine
Description
1-(2-Fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is a piperazine derivative featuring a 2-fluorobenzyl group at the N1 position and a 2-nitrophenylsulfonyl moiety at the N4 position. Piperazine-based compounds are widely studied for their structural versatility, enabling modifications that influence pharmacological properties such as solubility, bioavailability, and target affinity .
Properties
IUPAC Name |
1-[(2-fluorophenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18FN3O4S/c18-15-6-2-1-5-14(15)13-19-9-11-20(12-10-19)26(24,25)17-8-4-3-7-16(17)21(22)23/h1-8H,9-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WACPCGLCQBHOAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2F)S(=O)(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine typically involves the following steps:
Formation of the piperazine ring: The piperazine ring can be synthesized through a decarboxylative annulation protocol between a glycine-based diamine and various aldehydes under mild conditions.
Introduction of the 2-fluorobenzyl group: The 2-fluorobenzyl group can be introduced via nucleophilic substitution reactions using appropriate fluorobenzyl halides.
Sulfonylation with 2-nitrophenylsulfonyl chloride: The final step involves the sulfonylation of the piperazine derivative with 2-nitrophenylsulfonyl chloride under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group, yielding different derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl and sulfonyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst, sodium borohydride, or iron powder in acidic conditions can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted piperazine derivatives depending on the reagents used.
Scientific Research Applications
Pharmacological Potential
The compound is investigated for its potential as a pharmacological agent owing to its structural similarity to other biologically active piperazine derivatives. Piperazines are known for their diverse biological activities, and this compound may exhibit similar properties. Preliminary studies suggest that it could influence pathways related to cell proliferation and apoptosis, making it a candidate for further pharmacological exploration.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship of 1-(2-fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is crucial for optimizing its pharmacological effects. The presence of the fluorobenzyl and nitrophenylsulfonyl groups enhances its binding affinity and specificity towards biological targets, such as receptors and enzymes.
Case Studies
Research has shown that compounds with similar structures can exhibit significant activity against various diseases, including cancer and neurological disorders. For instance, studies on piperazine derivatives have demonstrated their potential as antipsychotic agents or antidepressants due to their interaction with neurotransmitter systems.
In Vitro Studies
In vitro studies are essential for assessing the biological activity of this compound. These studies typically involve evaluating its effects on cell lines to determine cytotoxicity, proliferation rates, and other relevant biological endpoints.
Synthesis and Production
The industrial production of this compound may involve optimized synthetic routes for higher yields and purity. Techniques such as continuous flow reactors can enhance efficiency in large-scale synthesis.
Chemical Research
The compound serves as a building block in the synthesis of more complex molecules and can be utilized in coordination chemistry as a ligand. Its unique properties may lead to the development of new materials or catalysts in various industrial applications.
Mechanism of Action
The mechanism of action of 1-(2-fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The fluorobenzyl and nitrophenylsulfonyl groups contribute to the compound’s binding affinity and specificity. The exact pathways and targets depend on the biological context and the specific application being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Observations :
Key Insights :
- Sulfonamide Role : The sulfonyl group enhances hydrogen-bonding capacity, critical for target engagement (e.g., PKM2 binding in [¹⁸F]DASA-23) .
- Fluorine Impact : Fluorinated benzyl groups (e.g., 2-fluorobenzyl) may improve blood-brain barrier penetration, relevant for CNS-targeted therapies .
Physicochemical Properties
| Property | 1-(2-Fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine | 1-Benzhydryl-4-((4-nitrophenyl)sulfonyl)piperazine (7c) | 1-(Bis(4-fluorophenyl)methyl)-4-((2-nitrophenyl)sulfonyl)piperazine (4h) |
|---|---|---|---|
| Molecular Weight | ~405.3 g/mol (estimated) | 474.04 g/mol | 474.04 g/mol |
| Solubility | Low in water (predicted); high in DMSO | Soluble in DMSO, methanol | Similar to 7c |
| pKa | ~7.5 (piperazine NH) | Not reported | Not reported |
| LogP | ~3.2 (estimated) | ~4.1 (calculated) | ~3.9 (calculated) |
Notes:
- The ortho-nitro group in the target compound may reduce solubility compared to para-nitro analogs due to steric effects .
Biological Activity
1-(2-fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine is a synthetic compound belonging to the piperazine class, known for its diverse biological activities. This compound features a piperazine ring substituted with a 2-fluorobenzyl group and a 2-nitrophenylsulfonyl group, which enhance its pharmacological potential. The following sections explore its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : 1-[(2-fluorophenyl)methyl]-4-(2-nitrophenyl)sulfonylpiperazine
- Molecular Formula : C17H18FN3O4S
- Molecular Weight : 369.41 g/mol
| Property | Value |
|---|---|
| InChI | InChI=1S/C17H18FN3O4S |
| Exact Mass | 369.095514 g/mol |
| Solubility | Soluble in DMSO |
The biological activity of this compound is attributed to its interaction with various biological targets, including receptors and enzymes. The presence of the fluorobenzyl and nitrophenylsulfonyl groups contributes to its binding affinity and specificity. Preliminary studies suggest that it may influence pathways related to cell proliferation and apoptosis.
Antiproliferative Effects
Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines. For instance, studies have demonstrated that piperazine derivatives can induce necroptosis in K562 leukemic cells, suggesting potential applications in cancer therapy. The compound's ability to bind aminergic receptors has also been noted, which may play a role in its cytotoxic effects .
Structure-Activity Relationships (SAR)
The structure-activity relationship studies highlight the importance of specific substituents on the piperazine ring:
- The fluorobenzyl group enhances binding affinity for certain receptors.
- The nitrophenylsulfonyl moiety contributes to the compound's overall stability and reactivity.
Case Studies
-
Antileukemic Activity :
- A study demonstrated that LQFM018, a related piperazine derivative, showed necroptotic signaling in K562 cells, with implications for overcoming chemoresistance in cancer therapy .
- The presence of the phenyl group at C-2 was found to significantly affect anti-K562 activity, suggesting that modifications to the piperazine structure can yield compounds with enhanced efficacy against leukemia .
- Comparative Studies :
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(2-fluorobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine, and how do reaction conditions influence yield?
- Methodology : The compound can be synthesized via nucleophilic substitution or coupling reactions. A representative approach involves reacting 1-(2-fluorobenzyl)piperazine with 2-nitrophenylsulfonyl chloride in a polar aprotic solvent (e.g., DMF or DCM) under basic conditions (e.g., K₂CO₃ or NaH) to facilitate sulfonylation. Temperature control (room temperature to 60°C) and inert atmosphere (N₂/Ar) are critical to minimize side reactions. Post-reaction purification via column chromatography (ethyl acetate/hexane gradients) or crystallization yields high-purity products .
- Key Variables : Solvent polarity (DMF enhances nucleophilicity), base strength (weak bases like K₂CO₃ reduce hydrolysis), and stoichiometric ratios (1.2–1.5 equiv. of sulfonyl chloride improve conversion) .
Q. How is the structural identity of this compound confirmed, and what analytical techniques are prioritized?
- Characterization Workflow :
- NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent integration and regiochemistry. For example, the 2-fluorobenzyl group shows distinct aromatic splitting patterns (δ 7.2–7.4 ppm), while the sulfonyl group deshields adjacent protons .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 434.1) and fragmentation patterns .
- X-ray Crystallography : Resolves steric effects of the 2-nitrophenylsulfonyl group and confirms dihedral angles between aromatic rings .
Q. What role do the 2-fluorobenzyl and 2-nitrophenylsulfonyl groups play in reactivity?
- Electronic Effects : The electron-withdrawing nitro group enhances sulfonyl electrophilicity, facilitating nucleophilic attacks (e.g., by piperazine). The 2-fluorobenzyl group’s ortho-fluorine induces steric hindrance, affecting regioselectivity in subsequent derivatization .
- Stability Considerations : The nitro group may decompose under strong reducing conditions, necessitating protective strategies (e.g., catalytic hydrogenation with Pd/C) .
Advanced Research Questions
Q. How can synthetic yields be optimized for scale-up, and what catalysts are effective?
- Catalytic Systems : Transition metals like Cu(I) (e.g., CuSO₄·5H₂O with sodium ascorbate) improve click chemistry for triazole-functionalized derivatives. Palladium catalysts (e.g., Pd(OAc)₂) enable Suzuki-Miyaura couplings for aryl modifications .
- Solvent Engineering : Mixed solvents (e.g., H₂O:DCM 1:2) enhance interfacial reactions, while microwave-assisted synthesis reduces reaction times (e.g., 2 h vs. 12 h conventional) .
Q. What computational strategies are used to predict binding affinities with biological targets?
- Molecular Docking : Tools like AutoDock Vina simulate interactions with tyrosine kinases or antimicrobial targets. The 2-nitrophenylsulfonyl group’s sulfonamide moiety often forms hydrogen bonds with active-site residues (e.g., Lys216 in EGFR) .
- MD Simulations : Assess conformational stability of the piperazine ring in lipid bilayers, critical for blood-brain barrier penetration studies .
Q. How is structure-activity relationship (SAR) analyzed for derivatives of this compound?
- Functional Group Modulation :
- Replacing 2-fluorobenzyl with 4-fluorobenzyl increases logP (lipophilicity) by 0.3 units, enhancing membrane permeability .
- Substituting the nitro group with methoxy reduces electrophilicity but improves solubility .
- Biological Assays : Antimicrobial potency (MIC values) against S. aureus and cytotoxicity (IC₅₀) in HEK293 cells are benchmarked to correlate substituent effects with activity .
Q. What are the stability profiles under varying pH and temperature conditions?
- Degradation Pathways : Acidic conditions (pH < 3) hydrolyze the sulfonamide bond, while alkaline conditions (pH > 10) deprotonate the piperazine ring. Thermal stability tests (TGA/DSC) show decomposition above 200°C .
- Storage Recommendations : Lyophilized solids stored at -20°C under argon retain >95% purity for 12 months .
Q. How are contradictions in reported biological activities resolved?
- Case Study : Discrepancies in anticancer activity (e.g., IC₅₀ = 5 μM vs. 20 μM) may arise from assay conditions (serum concentration, cell line variability). Meta-analyses using standardized protocols (e.g., NCI-60 panel) reconcile data .
- Statistical Tools : Multivariate regression identifies confounding variables (e.g., solvent DMSO concentration) affecting readouts .
Q. What advanced spectroscopic techniques elucidate dynamic molecular behavior?
- 2D NMR (COSY, NOESY) : Maps through-space interactions between the fluorobenzyl and piperazine protons, confirming restricted rotation .
- Solid-State NMR : Probes crystallinity and polymorphic transitions, critical for formulation studies .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
